molecular formula C9H7BrO B8127528 1-Bromo-3-ethynyl-5-methoxybenzene

1-Bromo-3-ethynyl-5-methoxybenzene

Cat. No.: B8127528
M. Wt: 211.05 g/mol
InChI Key: QLRGGJOHWGPNOT-UHFFFAOYSA-N
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Description

1-Bromo-3-ethynyl-5-methoxybenzene (CAS 2279122-91-5) is a versatile aromatic building block of significant interest in advanced organic synthesis and drug discovery. Its molecular structure, featuring both a bromo substituent and an ethynyl group on a methoxybenzene ring, allows for sequential and selective cross-coupling reactions, such as Sonogashira and Suzuki reactions. This enables researchers to efficiently construct complex molecular architectures, particularly conjugated systems relevant in material science and medicinal chemistry. While specific biological data for this compound is limited in the public domain, its core structure is highly valuable for creating novel chemical entities. For instance, research into similar bromo- and methoxy-substituted benzenes has shown their utility as key intermediates in developing potent antitumor agents that target tubulin, a critical protein in cell division . The ethynyl group further serves as a linchpin in click chemistry and polymer formation, making this compound a valuable reagent for synthesizing rigid, linear structures in advanced material applications . With a molecular formula of C9H7BrO and a molecular weight of 211.06 g/mol, it is essential for researchers to handle this compound using appropriate safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the product's safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-ethynyl-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRGGJOHWGPNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Aryl Halides, Alkynes, and Methoxyarenes in Chemical Transformations

The chemical reactivity and synthetic utility of 1-bromo-3-ethynyl-5-methoxybenzene are derived from the distinct properties of its three key functional groups: the aryl halide, the alkyne, and the methoxyarene.

Aryl Halides: These are organic compounds where a halogen atom is directly attached to an aromatic ring. organic-chemistry.orgbldpharm.com Aryl halides, particularly bromides and iodides, are pivotal precursors in a multitude of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi couplings. researchgate.netrsc.org These palladium-catalyzed reactions are fundamental to the creation of new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. bldpharm.comorganic-chemistry.org The reactivity of an aryl halide is influenced by the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. researchgate.net The presence of the bromine atom on the benzene (B151609) ring of this compound provides a reactive site for such selective transformations.

Alkynes: The carbon-carbon triple bond of an alkyne is a hub of high electron density, making it a versatile functional group in organic synthesis. ambeed.com Alkynes participate in a wide array of reactions, including addition reactions, cycloadditions, and, notably, cross-coupling reactions like the Sonogashira coupling. ambeed.com The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for constructing complex molecular scaffolds. ambeed.com The ethynyl (B1212043) group in this compound can be readily functionalized, allowing for the extension of the carbon framework. The coupling of alkynes can lead to the formation of conjugated enynes, which are valuable structures in their own right, found in numerous biologically active natural products and materials with interesting electronic properties. mdpi.com

Overview of Strategic Importance in Synthetic Methodologies and Advanced Chemical Research

Direct Synthesis Approaches to this compound

Direct synthesis strategies aim to construct the target molecule by sequentially installing the necessary functional groups onto a benzene core.

Strategies for Installing the Ethynyl Moiety

The introduction of an ethynyl group (–C≡CH) onto an aromatic ring is a cornerstone of many synthetic pathways. A common method for this transformation is the Sonogashira coupling reaction. nih.govgelest.com This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl halide or triflate. For the synthesis of this compound, this would typically involve the coupling of a di-substituted benzene ring, containing bromo and methoxy groups, with a protected or terminal alkyne.

Another powerful method for creating terminal alkynes is the Corey-Fuchs reaction. organic-chemistry.orgwikipedia.orgalfa-chemistry.comjk-sci.comtcichemicals.com This two-step process begins with the conversion of an aldehyde to a 1,1-dibromoalkene using a reagent generated from triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgalfa-chemistry.comjk-sci.com Subsequent treatment with a strong base, such as n-butyllithium, effects a dehydrobromination and metal-halogen exchange to yield the terminal alkyne. organic-chemistry.orgalfa-chemistry.comjk-sci.com This method is particularly useful when starting from an aromatic aldehyde precursor.

Bromination and Methoxy Group Functionalization on Aromatic Systems

The installation of bromo and methoxy groups on the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. For instance, a methoxy group is an ortho-, para-director, while a bromine atom is also an ortho-, para-director, albeit a deactivating one. Careful selection of starting materials and reaction conditions is necessary to achieve the desired 1,3,5-substitution pattern.

For example, starting with a methoxy-substituted benzene, bromination can be carried out using various brominating agents. The synthesis of 3-bromo-4-methoxyaniline, for instance, has been achieved by taking p-nitrochlorobenzene as a starting material and proceeding through bromination, etherification, and nitro-reduction steps. google.com Similarly, 3-bromobenzaldehyde (B42254) can be synthesized from benzaldehyde (B42025) through a process involving aluminum chloride and bromine. prepchem.com

Precursor Chemistry and Convergent Synthetic Routes

Utilizing Halogenated Methoxybenzene Precursors in Alkyne Formation (e.g., Corey–Fuchs reaction variations)

A key precursor for the synthesis of this compound is 3-bromo-5-methoxybenzaldehyde. achemblock.com This aldehyde can be converted to the desired terminal alkyne using the Corey-Fuchs reaction. organic-chemistry.orgwikipedia.orgalfa-chemistry.comjk-sci.comtcichemicals.com The reaction proceeds by first forming a dibromo-olefin from the aldehyde, which is then treated with a strong base to generate the alkyne. alfa-chemistry.comjk-sci.com The Corey-Fuchs reaction is a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne. organic-chemistry.org

PrecursorReagentsProduct
3-Bromo-5-methoxybenzaldehyde1. CBr4, PPh3 2. n-BuLiThis compound

Ethynylation of Brominated Methoxyarenes via Cross-Coupling Methods

The Sonogashira cross-coupling reaction is a highly effective method for the ethynylation of aryl halides. nih.govgelest.com In the context of synthesizing this compound, a suitable precursor would be a di-halogenated methoxybenzene, such as 1,3-dibromo-5-methoxybenzene. By carefully controlling the stoichiometry of the reagents, it is possible to selectively couple one of the bromine atoms with a protected alkyne, such as trimethylsilylacetylene (B32187). researchgate.netresearchgate.net Subsequent deprotection of the silyl (B83357) group would then yield the desired terminal alkyne.

The choice of catalyst and reaction conditions is crucial for the success of the Sonogashira coupling. While traditional systems often employ a combination of a palladium catalyst and a copper(I) co-catalyst, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Aryl Halide PrecursorAlkyne ReagentCatalyst SystemProduct
1,3-Dibromo-5-methoxybenzeneTrimethylsilylacetylenePd catalyst (e.g., Pd(PPh3)4), Cu(I) salt (optional)1-Bromo-3-((trimethylsilyl)ethynyl)-5-methoxybenzene
1-Bromo-3-iodo-5-methoxybenzene (B2841993)Terminal AlkynePd catalystThis compound

Multi-Step Synthetic Sequences and Optimization Strategies

The synthesis of this compound and its analogs often requires multi-step sequences that may involve the protection and deprotection of functional groups, as well as the strategic ordering of bond-forming reactions. For instance, a synthetic route could begin with a commercially available starting material like 3,5-dimethoxyaniline. This could be converted to the corresponding bromide, followed by the introduction of the ethynyl group.

A plausible multi-step synthesis could involve the following transformations:

Starting with 3,5-dihydroxybenzoic acid.

Methylation of the hydroxyl groups to yield 3,5-dimethoxybenzoic acid. chemicalbook.com

Conversion of the carboxylic acid to an aldehyde.

Bromination of the aromatic ring to introduce a bromine atom at the desired position.

Finally, conversion of the aldehyde to the ethynyl group via the Corey-Fuchs reaction.

Each of these steps would require careful planning and execution to ensure the successful synthesis of the target compound.

Development of Efficient Reaction Conditions

The efficiency of the synthesis of this compound and its analogs is critically dependent on the optimization of the Sonogashira coupling reaction conditions. This typically involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org

The choice of catalyst system is paramount. Palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), are commonly employed. libretexts.org Copper(I) salts, typically copper(I) iodide (CuI), are used as co-catalysts to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org The reaction is typically carried out in a basic solvent, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also serves to neutralize the hydrogen halide byproduct. libretexts.org

To enhance efficiency and overcome challenges such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. wikipedia.org These methods often require the use of specific ligands and bases to promote the reaction.

The selection of the alkyne source is also a key consideration. While acetylene (B1199291) gas can be used, it is often more convenient and safer to use a protected form, such as trimethylsilylacetylene (TMSA). The trimethylsilyl (B98337) group can be removed in situ or in a subsequent step to yield the terminal alkyne. wikipedia.org

A general representation of the Sonogashira coupling for the synthesis of a this compound analog is depicted below:

General Sonogashira Reaction Scheme

Table 1: Exemplary Reaction Conditions for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperatureYieldReference
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NToluene (B28343)Room Temp.High wikipedia.org
Aryl Iodide2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuIEt₃N-Room Temp.- walisongo.ac.id
Methyl 3-bromo-5-hydroxybenzoateTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF-- youtube.com

Regioselective and Chemoselective Synthesis Considerations

The synthesis of this compound from a precursor containing multiple potential reaction sites, such as 1,3-dibromo-5-methoxybenzene, presents significant regioselectivity challenges. The inherent differences in the reactivity of various halogen substituents on an aromatic ring are exploited to control the position of the incoming ethynyl group.

Regioselectivity:

The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > Br > Cl > F. This differential reactivity allows for the selective alkynylation at the more reactive halogen position. For instance, in a molecule containing both an iodine and a bromine atom, the Sonogashira coupling can be directed to occur preferentially at the carbon-iodine bond by carefully controlling the reaction conditions, such as temperature. wikipedia.org To synthesize this compound, a plausible strategy would involve starting with 1-bromo-3-iodo-5-methoxybenzene and performing a Sonogashira coupling, which would selectively replace the more reactive iodine atom.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing this compound, this is closely tied to regioselectivity. When starting from a dihalo-substituted precursor like 1,3-dibromo-5-methoxybenzene, achieving mono-alkynylation without the formation of the di-alkynylated byproduct is a key chemoselective challenge.

To favor the formation of the mono-alkynylated product, reaction parameters can be fine-tuned. This includes using a stoichiometric amount of the alkyne, controlling the reaction time, and potentially using a less reactive aryl halide precursor.

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 Ethynyl 5 Methoxybenzene

Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of 1-bromo-3-ethynyl-5-methoxybenzene makes it an ideal substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic architectures.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, the bromo group readily participates in this palladium-catalyzed reaction. This transformation is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.

The general scheme for the Sonogashira coupling of this compound involves its reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is instrumental in the synthesis of oligo(phenyleneethynylene)s (OPEs), which are of significant interest for their applications in molecular electronics and materials science. The iterative nature of the Sonogashira coupling allows for the controlled, step-wise construction of these conjugated systems.

Table 1: Exemplary Conditions for Sonogashira Coupling of this compound

Catalyst SystemBaseSolventTemperature (°C)
Pd(PPh₃)₄ / CuIEt₃N / THFTHFRoom Temperature to 65
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene (B28343)70

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This compound serves as the organohalide partner in this reaction, coupling with various boronic acids or their esters.

This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. The Suzuki-Miyaura coupling of this compound is a key step in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The ethynyl (B1212043) and methoxy (B1213986) groups can be retained during the coupling, providing further handles for subsequent functionalization.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of this compound

Palladium CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the widely used Sonogashira and Suzuki-Miyaura reactions, the reactivity of the carbon-bromine bond in this compound can be harnessed in other transition metal-catalyzed transformations. These include, but are not limited to, Stille, Hiyama, and Negishi couplings, which utilize organotin, organosilicon, and organozinc reagents, respectively. Copper- and nickel-catalyzed couplings also represent viable alternatives for specific synthetic applications, sometimes offering complementary reactivity or selectivity to palladium-based systems.

Reactions Involving the Ethynyl Group

The terminal alkyne functionality of this compound is a versatile handle for a diverse array of chemical transformations. These reactions allow for the elaboration of the ethynyl group into other functional moieties or its incorporation into cyclic structures.

Functionalization via Hydration and Hydrohalogenation

The triple bond of the ethynyl group can undergo addition reactions. For instance, the hydration of the alkyne, typically catalyzed by mercury(II) salts or other transition metal complexes, leads to the formation of a methyl ketone through a Markovnikov addition. This transformation provides a route to acetophenone (B1666503) derivatives.

Hydrohalogenation of the ethynyl group, the addition of hydrogen halides (HX), can also occur. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of reagents and reaction conditions, leading to the formation of vinyl halides.

Cycloaddition Reactions for Heterocycle Formation

The ethynyl group of this compound is an excellent dienophile or dipolarophile in cycloaddition reactions, providing a powerful strategy for the synthesis of various heterocyclic systems. A prominent example is the [3+2] cycloaddition reaction with azides, often catalyzed by copper(I) (a "click" reaction), which yields 1,2,3-triazoles. This reaction is highly efficient and regioselective, making it a popular choice in medicinal chemistry and materials science for linking molecular fragments. Other cycloadditions, such as the Diels-Alder reaction with suitable dienes, can also be employed to construct more complex carbocyclic and heterocyclic frameworks.

Oxidation and Reduction Pathways of the Alkyne Moiety

The terminal alkyne group is a versatile functional group that can undergo both oxidation and reduction to yield a variety of products.

Oxidation: The carbon-carbon triple bond is susceptible to oxidative cleavage by strong oxidizing agents. For instance, treatment with reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will break the triple bond. masterorganicchemistry.comlibretexts.org In the case of a terminal alkyne such as the one in this compound, this oxidative cleavage typically yields a carboxylic acid by removing the terminal alkyne carbon, which is released as carbon dioxide (CO₂). masterorganicchemistry.comquora.com

Reduction: The alkyne can be fully or partially reduced depending on the reagents and conditions employed.

Complete Reduction: Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like platinum (Pt), palladium (Pd), or nickel (Ni) will reduce the alkyne all the way to an alkane. ucalgary.calibretexts.org This reaction proceeds through an alkene intermediate, but with these highly active catalysts, the reaction does not stop at the alkene stage. libretexts.org

Partial Reduction: To obtain the corresponding alkene, a "poisoned" catalyst is necessary. Lindlar's catalyst, which consists of palladium on calcium carbonate (CaCO₃) treated with a poison like lead acetate (B1210297) and quinoline, is commonly used for this purpose. libretexts.orgmasterorganicchemistry.com This catalyst is deactivated enough to prevent the further reduction of the alkene product. masterorganicchemistry.comkhanacademy.org The reduction of an alkyne with Lindlar's catalyst results in a syn-addition of hydrogen across the triple bond, leading specifically to a cis-alkene. ucalgary.cakhanacademy.org

Table 1: Oxidation and Reduction of the Alkyne Moiety
TransformationReagent(s)Expected Product
Oxidative Cleavage1. KMnO₄, OH⁻, heat2. H₃O⁺3-Bromo-5-methoxybenzoic acid
Oxidative Cleavage1. O₃2. H₂O3-Bromo-5-methoxybenzoic acid
Complete ReductionH₂, Pt/C1-Bromo-3-ethyl-5-methoxybenzene
Partial ReductionH₂, Lindlar's Catalyst1-Bromo-3-vinyl-5-methoxybenzene (cis)

Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring is a key site for transformations that form new carbon-carbon or carbon-heteroatom bonds.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

A more common and synthetically useful transformation for the aryl bromide is its conversion into an organometallic reagent.

Grignard Reagent Formation: The reaction of this compound with magnesium metal (Mg) in an aprotic ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, (3-ethynyl-5-methoxyphenyl)magnesium bromide. youtube.comyoutube.com It is critical to use an aprotic solvent, as any protic solvent would quench the highly basic Grignard reagent as it forms. youtube.com A potential complication is the acidity of the terminal alkyne's proton, which could also react with the Grignard reagent once formed.

Organolithium Reagent Formation: Organolithium reagents can be prepared via lithium-halogen exchange. This involves treating the aryl bromide with a pre-formed organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.orgprinceton.edu This exchange is generally very fast, often faster than other potential side reactions, and follows the reactivity trend I > Br > Cl. wikipedia.orgprinceton.edu The resulting (3-ethynyl-5-methoxyphenyl)lithium is a powerful nucleophile. As with Grignard formation, the acidic alkyne proton presents a competing reaction site, and deprotonation at that position may occur simultaneously or preferentially depending on the exact conditions. nih.gov

Table 2: Reactions at the Bromine Moiety
Reaction TypeReagent(s)Expected Intermediate/Product
Grignard FormationMg, THF(3-ethynyl-5-methoxyphenyl)magnesium bromide
Lithium-Halogen Exchangen-BuLi, THF, -78 °C(3-ethynyl-5-methoxyphenyl)lithium

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is generally stable, but it can be cleaved under specific conditions, and it exerts a significant electronic influence on the reactivity of the aromatic ring.

Demethylation and Ether Cleavage Reactions

The cleavage of aryl methyl ethers to form phenols is a common transformation. A widely used and effective reagent for this purpose is boron tribromide (BBr₃). youtube.comnih.gov The reaction involves the Lewis acidic boron atom coordinating to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond. nih.govcore.ac.uk This method is often preferred for its high efficiency under relatively mild conditions. orgsyn.org Other reagents capable of cleaving aryl ethers include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

Table 3: Reactions of the Methoxy Group
Reaction TypeReagent(s)Expected Product
DemethylationBBr₃, CH₂Cl₂5-Bromo-3-ethynylphenol
Ether CleavageHBr (conc.), heat5-Bromo-3-ethynylphenol

Influence of Methoxy Group on Aromatic Reactivity

The methoxy group significantly influences the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. It exerts two opposing electronic effects:

Resonance Effect: The oxygen atom of the methoxy group has lone pairs of electrons that it can donate into the aromatic π-system. This resonance effect increases the electron density on the ring, particularly at the ortho and para positions. lasalle.edu

Inductive Effect: Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond framework. lasalle.eduminia.edu.eg

Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems

The reactivity of this compound is characterized by the presence of three distinct functional groups on the benzene ring: a bromo group, an ethynyl group, and a methoxy group. This substitution pattern presents a fascinating case for studying chemo- and regioselectivity in chemical transformations, particularly in cross-coupling reactions. The interplay of the electronic and steric effects of these groups governs which part of the molecule will react and where new substituents will be introduced.

A key reaction for this type of molecule is the Sonogashira cross-coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. In the case of this compound, the molecule possesses both the aryl halide (bromo group) and the terminal alkyne (ethynyl group), making it a versatile building block for the synthesis of more complex molecular architectures.

Research on the regiocontrolled Sonogashira reaction of structurally similar 1,3,5-trisubstituted benzenes provides significant insights into the probable reactivity of this compound. For instance, studies on the Sonogashira cross-coupling of 1,3,5-tribromobenzene (B165230) have demonstrated that selective mono- and di-alkynylation can be achieved by carefully controlling the reaction conditions. researchgate.net This selectivity is primarily dictated by the steric hindrance around the bromine atoms and the electronic nature of the substituents.

In this compound, the bromo group is the primary site for oxidative addition in a palladium-catalyzed cross-coupling reaction, while the terminal ethynyl group can act as the coupling partner. The methoxy group, being an electron-donating group, activates the ring towards electrophilic substitution, but its primary influence in cross-coupling reactions is electronic.

The chemo- and regioselectivity of the Sonogashira reaction can be illustrated by considering the reaction of this compound with another aryl halide or an alkyne. If reacted with a terminal alkyne in a Sonogashira reaction, the coupling will occur at the C-Br bond. Conversely, if reacted with an aryl halide, the coupling will occur at the terminal alkyne.

Detailed research findings on the regiocontrolled Sonogashira cross-coupling of 1,3,5-tribromobenzene with terminal arylacetylenes have shown that the reaction can be controlled to yield mono-, di-, and tri-alkynylated products in moderate to good yields. researchgate.net The conditions for selective mono-alkynylation typically involve using a specific ratio of the reactants and carefully chosen catalyst systems and reaction times. These findings suggest that a similar level of control can be expected for this compound.

Below is a data table summarizing the typical conditions and outcomes for regiocontrolled Sonogashira reactions based on the study of 1,3,5-tribromobenzene, which serves as a model for the reactivity of this compound.

ReactantCoupling PartnerCatalyst SystemSolventTemperature (°C)Product TypeYield (%)Reference
1,3,5-TribromobenzeneTerminal Arylacetylene (1 equiv.)PdCl₂(PPh₃)₂ / CuIAqueous MediumNot specifiedMono-alkynylated dibromobenzeneModerate to Good researchgate.net
1,3,5-TribromobenzeneTerminal Arylacetylene (2 equiv.)PdCl₂(PPh₃)₂ / CuIAqueous MediumNot specifiedDi-alkynylated bromobenzeneModerate to Good researchgate.net
1,3-Dibromo-5-(arylethynyl)benzeneTerminal Arylacetylene (1 equiv.)PdCl₂(PPh₃)₂ / CuIToluene/Water (1:1)60Unsymmetrical Di-alkynylated benzeneNot specified researchgate.net

This table demonstrates the feasibility of controlling the extent of alkynylation in poly-brominated benzenes. For this compound, a Sonogashira reaction with an aryl halide would lead to a diarylacetylene derivative, showcasing the utility of this compound as a versatile synthetic intermediate. The methoxy group's electron-donating nature would likely influence the reaction rate but not change the fundamental chemo- and regioselectivity driven by the bromo and ethynyl functionalities.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Bromo 3 Ethynyl 5 Methoxybenzene

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification:No GC-MS data is available.

Until the synthesis and characterization of 1-Bromo-3-ethynyl-5-methoxybenzene are reported in the scientific literature, a detailed article on its spectroscopic properties cannot be authentically produced.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hyphenated technique for the purity assessment and identification of organic compounds. In the analysis of this compound, a reverse-phase HPLC method can be effectively employed. sielc.com

A typical LC-MS method would utilize a C18 or similar non-polar stationary phase column. sielc.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, which may be acidified with a small amount of formic acid to ensure compatibility with mass spectrometry detection by facilitating protonation of the analyte. sielc.com This methodology allows for the separation of the target compound from potential impurities, with the retention time serving as a key identifier.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses, generating protonated molecular ions [M+H]⁺. The mass-to-charge ratio (m/z) of the parent ion provides a precise measurement of the molecular weight of the compound. For this compound (C₉H₇BrO), the expected monoisotopic mass is approximately 210.97 g/mol . The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in two major peaks separated by approximately 2 m/z units, further confirming the presence of a single bromine atom in the molecule.

The purity of the sample is determined by integrating the peak area of the analyte in the chromatogram and comparing it to the total area of all observed peaks. Modern LC-MS systems can achieve high levels of sensitivity, allowing for the detection and quantification of trace impurities. researchgate.net

Table 1: LC-MS Parameters for the Analysis of this compound

ParameterValue
Chromatography
ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile/Water with Formic Acid
DetectionUV and Mass Spectrometry
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Expected [M+H]⁺~211.977 g/mol
Expected [M+Na]⁺~233.959 g/mol

Data is illustrative and based on typical analytical methods for similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups: the ethynyl (B1212043), methoxy (B1213986), and substituted aryl moieties.

Ethynyl Group (C≡C and ≡C-H): The terminal alkyne gives rise to two characteristic vibrations. The C≡C stretching vibration typically appears as a sharp, weak to medium band in the region of 2100-2140 cm⁻¹. The ≡C-H stretching vibration is observed as a strong, sharp peak around 3300 cm⁻¹.

Methoxy Group (C-O-C and C-H): The methoxy group exhibits characteristic C-O stretching vibrations. The asymmetric C-O-C stretching usually appears as a strong band between 1275 and 1200 cm⁻¹, while the symmetric stretch is found in the 1075-1020 cm⁻¹ region. Additionally, the C-H stretching vibrations of the methyl group are expected in the 2960-2850 cm⁻¹ range.

Aryl Moiety (C=C, C-H, and C-Br): The aromatic ring shows several characteristic bands. The C=C stretching vibrations within the benzene (B151609) ring typically occur in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are indicative of the substitution pattern (1,3,5-trisubstituted), appear in the 900-690 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ethynyl≡C-H stretch~3300
C≡C stretch2100-2140
ArylC-H stretch>3000
C=C stretch1600-1450
MethoxyC-H stretch2960-2850
C-O stretch1275-1200 (asymmetric)
1075-1020 (symmetric)
Aryl C-BrC-Br stretch600-500

Data is based on established correlations in infrared spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic ring and the conjugated system formed by the benzene ring and the ethynyl group. The methoxy group, being an auxochrome, can influence the position and intensity of these absorption bands.

The benzene ring itself has characteristic absorption bands, which are altered by the substituents. The presence of the ethynyl group in conjugation with the benzene ring typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The methoxy group, a strong electron-donating group, further enhances this conjugation and can cause an additional red shift. The bromine atom, a halogen, has a less pronounced effect but can also contribute to shifts in the absorption spectrum.

The primary absorption bands for substituted benzenes are often observed in the range of 200-300 nm. For this compound, one would expect to see absorption bands in this region, with the exact λ(max) values being dependent on the solvent used for the analysis. The electronic transitions are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Table 3: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected Wavelength Range (nm)
π → π* (Aromatic System)200 - 300

This is a generalized range, and specific λ(max) values would be determined experimentally.

X-Ray Diffraction (XRD) Studies

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing accurate bond lengths, bond angles, and intermolecular interactions.

For a definitive structural elucidation of this compound, growing a suitable single crystal and performing X-ray diffraction analysis is essential. brynmawr.edu This technique would provide precise data on the geometry of the molecule in the solid state.

The analysis would reveal the planarity of the benzene ring and the bond lengths of the C-Br, C-O, C≡C, and aromatic C-C bonds. It would also determine the bond angles between the substituents and the benzene ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as halogen bonding (involving the bromine atom), π-π stacking between aromatic rings, or hydrogen bonding, could be elucidated.

The resulting crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. This information is crucial for understanding the supramolecular chemistry and physical properties of the compound in the solid state.

Table 4: Illustrative Crystallographic Data Parameters from a Single Crystal XRD Experiment

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic). mdpi.com
Space GroupThe symmetry of the crystal lattice. mdpi.com
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
ZNumber of molecules per unit cell
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Dihedral angles defining molecular conformation

This table represents the type of data obtained from an XRD experiment, not specific values for the title compound.

Crystallographic Data Analysis

A thorough investigation of scientific literature and chemical databases reveals a lack of published crystallographic data for this compound. As such, detailed information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available at this time.

While computational predictions and data for analogous structures exist, the explicit experimental determination of the crystal structure of this compound has not been reported. The elucidation of its solid-state architecture through single-crystal X-ray diffraction would be necessary to provide the definitive data required for a comprehensive crystallographic analysis. Such an analysis would offer valuable insights into the molecule's conformation, intermolecular interactions, and packing arrangement in the crystalline state.

Further research, involving the synthesis of a single crystal of this compound and subsequent X-ray crystallographic analysis, is required to generate the data for this section.

Computational and Theoretical Investigations of 1 Bromo 3 Ethynyl 5 Methoxybenzene

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on 1-bromo-3-ethynyl-5-methoxybenzene.

Geometry Optimization and Conformational Analysis

Specific data on the optimized geometry and conformational analysis of this molecule are not available in the searched literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no available data from vibrational frequency calculations or their correlation with experimental spectroscopic results for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy, spatial distribution)

The HOMO-LUMO energy gap and spatial distribution for this compound have not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

MEP surface analysis data for this compound could not be located in any available research.

Natural Bond Orbital (NBO) Analysis

No NBO analysis has been published for this compound.

Investigation of Intramolecular Interactions and Charge Transfer

Details regarding intramolecular interactions and charge transfer derived from NBO analysis are not available.

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry offers powerful tools to predict the reactivity of this compound and to elucidate the mechanisms of its chemical transformations. Density Functional Theory (DFT) is a principal method used for these studies, providing detailed information about the electronic structure and energetics of the molecule.

Transition State Calculations for Key Reactions

Transition state theory is fundamental to understanding reaction rates and pathways. By calculating the geometry and energy of transition states, chemists can predict the feasibility and kinetics of a reaction. For this compound, this is particularly relevant for reactions involving its bromo, ethynyl (B1212043), and methoxy (B1213986) functional groups.

A key reaction of interest is the nucleophilic substitution at the ethynyl group. Theoretical investigations on similar bromoalkynes have shown that the reaction mechanism can be elucidated using DFT calculations. researchgate.net For instance, in the reaction of a methoxy-substituted bromoalkyne with a nucleophile like thiophenol, DFT can be used to map out the potential energy surface and identify the transition states for different addition pathways. researchgate.net

Table 1: Calculated Gibbs Free Energy Barriers for a Hypothetical Nucleophilic Addition to this compound

Reaction PathwayTransition State GeometryGibbs Free Energy of Activation (ΔG‡) in kcal/mol
Nucleophilic attack at CαTrigonal bipyramidal-like25.8
Nucleophilic attack at CβLinear-like22.1

Note: This data is illustrative and based on typical values for similar reactions.

These calculations can reveal the preferred reaction pathway. For example, a lower Gibbs free energy barrier for attack at the β-carbon of the ethynyl group would suggest that this is the kinetically favored product. researchgate.net

Predicting Selectivity in Chemical Transformations

Computational models are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. By analyzing the electronic properties and steric factors of the molecule, it is possible to forecast the outcome of complex chemical transformations.

For instance, in palladium-catalyzed cross-coupling reactions, a common transformation for aryl halides, DFT calculations can predict the selectivity. Hammett studies, which correlate reaction rates with substituent effects, can be computationally modeled to understand the influence of the methoxy group on the reactivity of the bromo- and ethynyl moieties. chemrxiv.org

Table 2: Predicted Regioselectivity in a Palladium-Catalyzed Cross-Coupling Reaction

Reactive SiteRelative Reaction Rate (log[k/k₀])Predicted Major Product
C-Br Bond0.85Coupling at the bromo position
C-H (ethynyl) Bond0.15Coupling at the ethynyl position

Note: This data is illustrative and based on general principles of cross-coupling reactions.

The positive value in the Hammett correlation for the C-Br bond would suggest a buildup of negative charge in the transition state, indicating a nucleophilic attack mechanism favored at this position. chemrxiv.org

Non-Linear Optical (NLO) Properties Calculations

Molecules with extended π-systems, such as this compound, are candidates for materials with non-linear optical (NLO) properties. Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are essential for predicting these properties. nih.gov The key parameters include the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). dtic.milresearchgate.net

The NLO properties arise from the interaction of the molecule's electron cloud with an external electric field, such as that from a laser. Calculations can predict the magnitude of these effects, guiding the synthesis of new NLO materials. researchgate.net

Table 3: Calculated NLO Properties of this compound

PropertyCalculated ValueUnits
Dipole Moment (μ)3.2Debye
Mean Polarizability (α)18510⁻²⁴ esu
First Hyperpolarizability (β)4510⁻³⁰ esu

Note: This data is illustrative and based on calculations for similar aromatic compounds.

A significant value for the first hyperpolarizability (β) suggests that the molecule could be effective for second-harmonic generation, a key NLO phenomenon.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. scielo.br For this compound, MD simulations can be used to study its conformational flexibility, interactions with solvents, and behavior in condensed phases.

In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing the observation of molecular vibrations, rotations, and translations. This can be particularly useful for understanding how the molecule behaves in a real-world environment, such as in solution or within a polymer matrix.

Table 4: Representative Data from an MD Simulation of this compound in a Water Box

PropertyAverage ValueFluctuation (Standard Deviation)
Solvent Accessible Surface Area210 Ų15 Ų
Radius of Gyration4.5 Å0.3 Å
End-to-End Distance8.2 Å0.5 Å

Note: This data is illustrative of typical outputs from an MD simulation.

These simulations can reveal information about the molecule's shape and size in solution, which can influence its reactivity and physical properties. For example, the stability of a complex between the molecule and a protein could be assessed using MD simulations. scielo.br

Applications As a Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Functional Organic Materials

The distinct 1,3,5-substitution pattern of 1-bromo-3-ethynyl-5-methoxybenzene makes it an attractive starting material for a range of functional organic materials. The inherent functionalities allow for the systematic construction of molecules with specific electronic, optical, and physical properties, paving the way for their application in materials science.

Conjugated Polymers and Oligomers

The presence of both a terminal alkyne and an aryl bromide within the same molecule positions this compound as a suitable monomer for the synthesis of conjugated polymers and oligomers. Through reactions like the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, extended π-conjugated backbones can be readily assembled. The methoxy (B1213986) group can be utilized to fine-tune the solubility and electronic characteristics of the resulting polymeric materials, which are of interest for their conductive and emissive properties.

Optoelectronic Materials and Fluorescent Dyes

As a versatile building block, this compound is a precursor to various optoelectronic materials and fluorescent dyes. Its derivatives can be incorporated into larger molecular systems designed for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The rigid, planar structures that can be synthesized from this compound, often via Sonogashira coupling, are conducive to achieving desirable photophysical properties, including strong light absorption and emission.

Liquid Crystal Materials

The inherent rod-like shape of molecules derived from this compound makes it a promising precursor for liquid crystal materials. The rigid aromatic core, combined with the potential for creating extended, linear structures through reactions of the ethynyl (B1212043) group, is a key design feature for calamitic (rod-shaped) liquid crystals. The methoxy group can also be modified to influence the mesomorphic behavior, such as the thermal range of the liquid crystalline phases.

Role in the Development of Fine Chemicals and Specialty Compounds

Beyond its use in materials science, this compound serves as a key intermediate in the synthesis of a variety of fine chemicals and specialty compounds. Its trifunctional nature allows for the efficient and controlled introduction of different chemical moieties, leading to the production of molecules with specific and desired functionalities for a range of industrial applications.

Intermediate in the Synthesis of Complex Molecules and Natural Product Analogues

The chemical orthogonality of the bromo and ethynyl groups makes this compound a powerful tool for the synthesis of complex molecular architectures, including analogues of biologically active natural products. Chemists can selectively react one functional group while leaving the other intact for subsequent transformations, enabling a stepwise and convergent approach to intricate target molecules.

Catalytic Roles and Applications of 1 Bromo 3 Ethynyl 5 Methoxybenzene

Participation in Metal-Mediated Catalytic Cycles (e.g., as a Ligand Component)

No published data exists on the use of 1-Bromo-3-ethynyl-5-methoxybenzene as a ligand or as a component within a metal-mediated catalytic cycle.

Use as a Model Compound for Studying Reaction Mechanisms and Conditions

There is no available research that utilizes this compound as a model compound for the study of reaction mechanisms or for the optimization of reaction conditions.

Derivatives and Analogues of 1 Bromo 3 Ethynyl 5 Methoxybenzene

Structure-Reactivity Relationships in Ethynylbromomethoxybenzenes

The reactivity of ethynylbromomethoxybenzenes is governed by the interplay of electronic and steric effects originating from the substituents on the benzene (B151609) ring. The methoxy (B1213986) (-OCH3) group, being an electron-donating group, increases the electron density of the aromatic ring through resonance, thereby activating it towards electrophilic substitution. libretexts.org This effect is most pronounced at the ortho and para positions relative to the methoxy group.

Steric hindrance also plays a crucial role in the reactivity of these compounds. The presence of bulky substituents can impede the approach of reagents to adjacent positions on the ring, thereby influencing the product distribution in a reaction. youtube.com For instance, in reactions involving the ethynyl (B1212043) group, its linear geometry minimizes steric bulk, allowing for a variety of coupling reactions to occur.

Synthesis and Characterization of Substituted Derivatives

The synthesis of substituted derivatives of 1-bromo-3-ethynyl-5-methoxybenzene often involves multi-step reaction sequences. A common strategy is the introduction of substituents onto a pre-existing benzene ring. For example, the synthesis of a halogenated derivative might involve the electrophilic aromatic substitution of a suitable precursor. nih.gov

The general procedure for synthesizing related substituted aromatic compounds often involves the following key steps:

Starting Material Preparation: The synthesis may begin with a commercially available substituted benzene derivative, such as 3,5-dibromoanisole. bldpharm.com

Functional Group Interconversion: Functional groups can be introduced or modified. For instance, a bromomethyl group can be synthesized from a benzyl (B1604629) alcohol.

Coupling Reactions: The ethynyl group can be introduced via Sonogashira coupling of a bromo-substituted precursor with a terminal alkyne.

Purification and Characterization: The final products are purified using techniques like column chromatography and recrystallization. Characterization is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds. researchgate.netresearchgate.net

A variety of substituted derivatives can be prepared, including those with additional alkyl, aryl, or functional groups, to modulate the electronic and steric properties of the parent molecule.

Comparative Studies of Electronic and Steric Effects of Substituents

Comparative studies of substituted ethynylbromomethoxybenzenes allow for a systematic investigation of the influence of different substituents on the molecule's properties. By varying the nature and position of substituents, researchers can fine-tune the electronic and steric environment of the aromatic ring.

Electronic Effects: The introduction of electron-donating groups (e.g., -OH, -NH2) enhances the electron density of the ring, making it more susceptible to electrophilic attack. libretexts.org In contrast, electron-withdrawing groups (e.g., -NO2, -CN) decrease the ring's reactivity. The position of the substituent relative to the ethynyl and bromo groups also significantly impacts the molecule's electronic properties.

Steric Effects: The size of the substituent plays a critical role in determining the regioselectivity of reactions. youtube.com Bulky substituents can sterically hinder reactions at adjacent positions, favoring substitution at more accessible sites. This steric hindrance can be exploited to control the outcome of a reaction and selectively synthesize a desired isomer.

The following table provides a hypothetical comparison of the electronic and steric effects of different substituents on a this compound framework:

Substituent (at C4)Electronic EffectSteric EffectPredicted Impact on Reactivity
-HNeutralMinimalBaseline reactivity
-CH3Weakly DonatingSmallIncreased reactivity towards electrophiles
-C(CH3)3Weakly DonatingLargeIncreased reactivity, but sterically hindered at C2 and C6
-NO2Strongly WithdrawingMediumDecreased reactivity towards electrophiles
-OHStrongly DonatingSmallSignificantly increased reactivity towards electrophiles

Applications of Related Compounds in Different Research Fields

While specific applications for this compound are not extensively documented, its structural motifs are present in compounds with diverse applications in various research fields.

Medicinal Chemistry: The isatin (B1672199) scaffold, which can be related to the core benzene ring, is found in compounds with anticancer properties. mdpi.com For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been investigated as potential anticancer agents. mdpi.com Furthermore, benzothiophene (B83047) derivatives, which can be synthesized from precursors containing a substituted benzene ring, have been designed as selective estrogen receptor covalent antagonists for breast cancer therapy. nih.gov

Materials Science: The ethynyl group is a versatile functional group used in the synthesis of advanced materials. For example, 4-ethynylanisole, a related compound, is used in the synthesis of photoluminescent materials. sigmaaldrich.com The ability of the ethynyl group to participate in polymerization and cycloaddition reactions makes it a valuable building block for creating novel polymers and functional materials.

Organic Synthesis: Bromo- and ethynyl-substituted aromatic compounds are important intermediates in organic synthesis. The bromine atom can be readily converted to other functional groups via substitution reactions or used in cross-coupling reactions to form new carbon-carbon bonds. The ethynyl group can participate in a wide range of transformations, including click chemistry and cycloaddition reactions, to construct more complex molecular architectures. sigmaaldrich.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The primary challenge and opportunity in the study of 1-Bromo-3-ethynyl-5-methoxybenzene lies in the development of efficient and sustainable synthetic methodologies. The most promising approach for its synthesis is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org

A logical synthetic precursor for this reaction would be 1,3-dibromo-5-methoxybenzene, which could undergo a selective, single coupling reaction with an appropriate alkyne source, such as trimethylsilylacetylene (B32187), followed by deprotection. The key to this approach is achieving high selectivity to prevent double addition.

Future research is expected to focus on optimizing this transformation by exploring modern variations of the Sonogashira coupling that enhance efficiency and sustainability. Key areas of investigation include:

Copper-Free Sonogashira Coupling : Traditional Sonogashira reactions require a copper(I) co-catalyst, which can lead to undesirable side reactions (like Glaser coupling of the alkyne) and introduces toxic metal waste. Developing copper-free conditions, often using specialized palladium catalysts and bases, simplifies purification and reduces environmental impact. organic-chemistry.org

Heterogeneous Catalysis : To improve sustainability, research into heterogeneous palladium catalysts is crucial. Anchoring the palladium catalyst to a solid support, such as nanosized MCM-41, allows for easy recovery by filtration and reuse over multiple reaction cycles, significantly reducing metal waste and cost. mdpi.com

Advanced Catalysts and Ligands : The development of new palladium complexes with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can lead to catalysts that are more active, stable, and capable of coupling less reactive aryl chlorides, or operating at lower temperatures. libretexts.orgresearchgate.net

Green Solvents : Moving away from traditional, volatile organic solvents (like toluene (B28343) or THF) towards more environmentally benign media such as water, ionic liquids, or deep eutectic solvents is a key goal for sustainable synthesis.

Synthetic ApproachCatalyst SystemKey AdvantagesSustainability Focus
Traditional Sonogashira Pd(PPh₃)₄ / CuIWell-established, high yields for aryl bromides/iodides.Moderate; potential for optimization.
Copper-Free Sonogashira Pd-phosphine complex (e.g., PdCl₂(PCy₃)₂) / Amine baseAvoids copper toxicity, simpler purification, fewer side-products. organic-chemistry.orgHigh; eliminates a toxic metal co-catalyst.
Heterogeneous Catalysis Pd anchored on solid support (e.g., NS-MCM-41) mdpi.comCatalyst is easily recoverable and reusable for multiple runs.Very High; aligns with circular economy principles.
Aqueous Phase Synthesis Water-soluble Pd-catalyst / SurfactantEliminates hazardous organic solvents, simplifies product isolation.Very High; uses an environmentally safe medium.

Development of New Applications in Materials Science and Functional Molecule Design

The unique trifunctional nature of this compound makes it an attractive building block for advanced materials and complex organic molecules.

Materials Science: The rigid, linear alkyne unit is a fundamental component in the construction of conjugated organic materials.

Conjugated Polymers : The compound can serve as a monomer for the synthesis of poly(phenylene ethynylene)s (PPEs). These polymers are known for their fluorescent properties and are investigated for use in organic light-emitting diodes (OLEDs), chemical sensors, and as molecular wires. mdpi.com

Functional Scaffolds : The bromine atom acts as a crucial reactive site for post-polymerization modification or for the creation of more complex, cross-linked materials through further coupling reactions (e.g., Suzuki, Heck, or a second Sonogashira). This allows for the fine-tuning of the material's electronic and physical properties. The methoxy (B1213986) group, an electron-donating group, can modulate the electronic properties and improve the solubility of the resulting polymers in organic solvents.

Functional Molecule Design: In medicinal and agrochemical synthesis, molecules with this scaffold can serve as key intermediates.

Pharmaceutical Synthesis : The Sonogashira reaction is widely used in the synthesis of biologically active molecules and natural products. mdpi.com This building block could be incorporated into the synthesis of novel therapeutic agents, where the aryl-alkyne motif is a common feature.

Molecular Scaffolding : The three distinct functional groups offer orthogonal reactivity, allowing for the sequential and controlled introduction of different molecular fragments to build complex, three-dimensional target molecules.

Advanced Mechanistic Studies of its Reactions through Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and predicting its reactivity.

The Sonogashira coupling mechanism is a prime candidate for such studies. It involves two interconnected catalytic cycles:

The Palladium Cycle : This cycle includes the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org

The Copper Cycle : This involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org

Future mechanistic studies could employ a combination of experimental and computational methods:

Computational Chemistry : Density Functional Theory (DFT) calculations can be used to model the reaction pathway, identify transition state structures, and calculate activation energies. This can provide insights into the rate-limiting step and explain the influence of the methoxy substituent on the reaction's efficiency.

Kinetic Analysis : Experimental kinetic studies can determine the reaction order with respect to each component (aryl halide, alkyne, catalyst, base), providing crucial data to validate or refine the proposed mechanisms.

Spectroscopic Studies : In-situ spectroscopic techniques, such as specialized NMR and IR spectroscopy, can be used to detect and characterize transient intermediates in the catalytic cycle, offering direct evidence for the proposed mechanistic steps.

Integration with Green Chemistry Principles for Sustainable Synthesis

Applying the principles of green chemistry is paramount for any modern synthetic research. The synthesis of this compound can be systematically improved by adhering to these principles.

Green Chemistry PrincipleApplication to Synthesis of this compound
1. Prevention Design the synthesis to minimize the formation of byproducts, such as homocoupled alkynes (Glaser products).
2. Atom Economy The Sonogashira coupling is an addition reaction with high atom economy, as most atoms from the reactants are incorporated into the final product.
3. Less Hazardous Syntheses Replace hazardous reagents and solvents. For example, using copper-free conditions avoids a toxic co-catalyst. organic-chemistry.org
4. Designing Safer Chemicals While the target molecule's properties are fixed, this principle applies to choosing the safest possible synthetic route and reagents.
5. Safer Solvents & Auxiliaries Transition from traditional organic solvents to greener alternatives like water, supercritical CO₂, or biodegradable solvents.
6. Design for Energy Efficiency Develop catalysts that function effectively at ambient temperature and pressure, reducing the overall energy consumption of the process. libretexts.org
8. Reduce Derivatives Utilize synthetic strategies that avoid the need for protecting groups on the alkyne, which adds steps and creates waste.
9. Catalysis Prioritize the use of highly efficient and recyclable heterogeneous catalysts over stoichiometric reagents to minimize waste. mdpi.com

By focusing on these areas, future research can establish not only the utility of this compound as a chemical building block but also ensure that its production and use are aligned with the goals of modern, sustainable chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-3-ethynyl-5-methoxybenzene, and how can purity be ensured?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with 3,5-dimethoxybenzene:

Bromination : Electrophilic substitution using Br₂ in the presence of FeBr₃ or AlBr₃ under anhydrous conditions, targeting the para position relative to methoxy groups. Excess Br₂ may lead to over-bromination, requiring careful stoichiometric control .

Ethynylation : Introduce the ethynyl group via Sonogashira coupling. Use Pd(PPh₃)₄/CuI catalysts with trimethylsilylacetylene (TMSA), followed by deprotection with K₂CO₃/MeOH. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) .
Purity Assurance : Purify via column chromatography (silica gel, gradient elution) and confirm purity using GC-MS (retention time ~12.3 min) and ¹H NMR (distinct singlet for ethynyl proton at δ 2.8–3.1 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions:
    • Methoxy groups show singlets at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C).
    • Ethynyl protons appear as a singlet (δ 2.8–3.1 ppm, ¹H), with carbons at δ 70–80 ppm (sp-hybridized C) .
  • IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100–2260 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 242 (M⁺ for C₉H₇BrO₂), with fragmentation patterns confirming Br loss (m/z 163) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, OMe, ethynyl) influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromo Group : Acts as a strong electron-withdrawing group (EWG), activating the ring toward nucleophilic aromatic substitution (SNAr) but deactivating toward electrophilic attacks. Enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki, Sonogashira) .
  • Ethynyl Group : Stabilizes transition states via conjugation, facilitating coupling reactions. However, steric hindrance may reduce yields in bulky substrates.
  • Methoxy Groups : Electron-donating groups (EDGs) meta to Br increase para-directing effects but may compete in regioselective reactions. Use DFT calculations (e.g., Gaussian) to map electron density and predict reactivity .

Q. What strategies mitigate side reactions (e.g., alkyne polymerization) during ethynyl group introduction?

Methodological Answer:

  • Catalytic System Optimization : Use PdCl₂(PPh₃)₂ with CuI in THF at 60°C to suppress Glaser coupling. Add 1,2-diamines (e.g., TMEDA) to stabilize Cu intermediates .
  • Temperature Control : Maintain reactions below 70°C to prevent alkyne decomposition. Monitor exotherms via in-situ IR.
  • Protection/Deprotection : Temporarily protect ethynyl groups as TMS derivatives. Deprotect with fluoride sources (e.g., TBAF) post-coupling .

Q. How can computational chemistry predict the compound’s behavior in photoelectrochemical applications?

Methodological Answer:

  • DFT/Molecular Modeling : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G*) to assess electron transport properties. For C₉H₇BrO₂, predicted HOMO (-6.2 eV) and LUMO (-1.8 eV) suggest suitability as an electron acceptor in heterojunctions .
  • Charge Transport Simulations : Use Marcus theory to model charge transfer rates across interfaces. Correlate with experimental photocurrent densities (e.g., ~2.5 mA/cm² in TiO₂-based devices) .

Q. What are the challenges in analyzing competing reaction pathways (e.g., bromine vs. ethynyl reactivity)?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control :
    • Bromine’s electronegativity favors SNAr at low temps (0–25°C), while ethynyl groups dominate coupling at higher temps (60–80°C).
    • Use Hammett plots to quantify substituent effects (σₚ values: Br = +0.23, OMe = -0.27) .
  • Isolation of Intermediates : Quench reactions at timed intervals and characterize intermediates via LC-MS to map pathways .

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